molecular formula C12H10ClNO2 B6367834 4-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261939-09-6

4-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367834
M. Wt: 235.66 g/mol
InChI Key: IISIAWVSAXKGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, or 4CMPH2P, is a synthetic organic compound of the pyridine family. It is a white crystalline solid with a molecular weight of 199.58 g/mol and a melting point of 153-155°C. 4CMPH2P is an important intermediate for the synthesis of pharmaceuticals and other compounds. It has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% involves the reaction of 3-chloro-4-methoxyaniline with 2-pyridinecarboxaldehyde in the presence of a base to form the intermediate Schiff base. The Schiff base is then reduced using a reducing agent to yield the final product.

Starting Materials
3-chloro-4-methoxyaniline, 2-pyridinecarboxaldehyde, base, reducing agent

Reaction
Step 1: 3-chloro-4-methoxyaniline is reacted with 2-pyridinecarboxaldehyde in the presence of a base to form the Schiff base intermediate., Step 2: The Schiff base intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, 4-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine.

Scientific Research Applications

4CMPH2P has been studied for its potential applications in scientific research. It has been used as a tool to investigate the effects of certain compounds on the biological activity of cells and tissues. Additionally, 4CMPH2P has been used to investigate the effects of environmental pollutants on the environment. It has also been used in studies of drug metabolism, as well as in studies of the effects of drugs on the body.

Mechanism Of Action

The mechanism of action of 4CMPH2P is not fully understood. However, it is believed that 4CMPH2P interacts with certain proteins in the body, which can lead to changes in the activity of certain enzymes and other proteins. This can lead to changes in the biochemical and physiological processes of the body.

Biochemical And Physiological Effects

4CMPH2P has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, including cytochrome P450 enzymes. Additionally, 4CMPH2P has been found to have an inhibitory effect on the activity of certain neurotransmitters, such as dopamine and norepinephrine. It has also been found to have an inhibitory effect on the activity of certain hormones, such as cortisol and testosterone.

Advantages And Limitations For Lab Experiments

4CMPH2P has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. Additionally, 4CMPH2P has a low toxicity and is not hazardous to handle. However, 4CMPH2P is not soluble in water, so it must be dissolved in a suitable solvent before use. Additionally, 4CMPH2P is not very soluble in organic solvents, so it must be used in higher concentrations than other compounds.

Future Directions

There are many potential future directions for research on 4CMPH2P. These include further investigation of its biochemical and physiological effects, as well as further investigation of its potential applications in scientific research. Additionally, further research could be done to investigate the effects of 4CMPH2P on the environment, and to investigate its potential uses in drug metabolism and drug delivery. Finally, further research could be done to investigate the effects of 4CMPH2P on other proteins and enzymes, as well as to investigate its potential therapeutic applications.

properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-11-3-2-8(6-10(11)13)9-4-5-14-12(15)7-9/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISIAWVSAXKGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682997
Record name 4-(3-Chloro-4-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine

CAS RN

1261939-09-6
Record name 4-(3-Chloro-4-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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